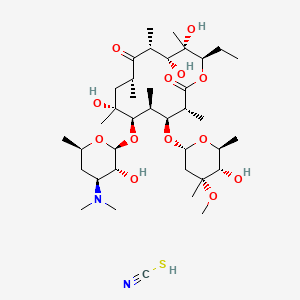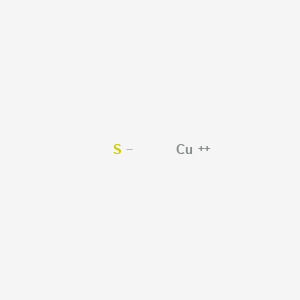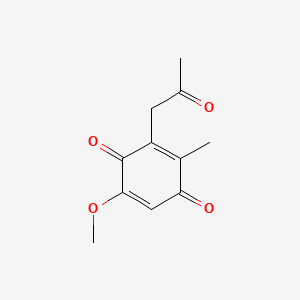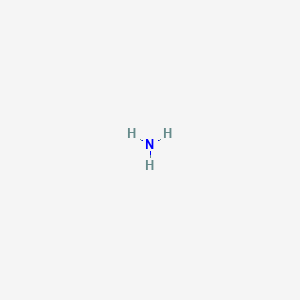
红霉素硫氰酸盐
作用机制
红霉素硫氰酸盐通过抑制易感细菌的蛋白质合成来发挥其抗菌作用。 它与细菌核糖体 50S 亚基中的 23S 核糖体 RNA 分子结合,阻止翻译过程中氨基酸的转运和蛋白质的组装 。 这种对蛋白质合成的抑制最终导致红霉素硫氰酸盐的抑菌作用 .
科学研究应用
化学: 用作合成其他大环内酯类抗生素的中间体。
生物学: 研究其抗菌特性及其在抑制细菌蛋白质合成中的作用。
医学: 用于开发治疗细菌感染的抗生素,尤其适用于对青霉素过敏的患者。
工业: 用于大规模生产红霉素衍生物,如阿奇霉素和克拉霉素。
生化分析
Biochemical Properties
Erythromycin thiocyanate plays a crucial role in biochemical reactions by interacting with bacterial ribosomes. It binds to the 50S subunit of the bacterial ribosome, inhibiting the translocation of peptides during protein synthesis . This interaction prevents the elongation of the peptide chain, effectively halting bacterial growth. Erythromycin thiocyanate interacts with various biomolecules, including ribosomal RNA and proteins involved in the translation process .
Cellular Effects
Erythromycin thiocyanate affects various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. In eukaryotic cells, erythromycin thiocyanate can influence cell signaling pathways and gene expression by modulating the activity of certain transcription factors . Additionally, it can affect cellular metabolism by altering the production of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of erythromycin thiocyanate involves its binding to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes . This binding inhibits the peptidyl transferase activity, preventing the formation of peptide bonds between amino acids. As a result, protein synthesis is halted, leading to bacterial cell death. Erythromycin thiocyanate also affects gene expression by inhibiting the transcription of specific genes involved in bacterial growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of erythromycin thiocyanate can change over time. The stability of erythromycin thiocyanate is influenced by factors such as pH and temperature . Over time, erythromycin thiocyanate can degrade, leading to a reduction in its antibacterial activity. Long-term exposure to erythromycin thiocyanate can result in the development of bacterial resistance, necessitating careful monitoring and adjustment of dosages .
Dosage Effects in Animal Models
The effects of erythromycin thiocyanate vary with different dosages in animal models. At therapeutic doses, erythromycin thiocyanate effectively treats bacterial infections without causing significant adverse effects . At higher doses, it can lead to toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in a proportional increase in antibacterial activity .
Metabolic Pathways
Erythromycin thiocyanate is involved in various metabolic pathways, primarily related to its biosynthesis and degradation . It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and elimination from the body . Erythromycin thiocyanate can also affect metabolic flux by altering the levels of key metabolites involved in bacterial growth and survival .
Transport and Distribution
Within cells and tissues, erythromycin thiocyanate is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Erythromycin thiocyanate tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its antibacterial effects .
Subcellular Localization
The subcellular localization of erythromycin thiocyanate is primarily within the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis . It may also localize to specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications . The activity and function of erythromycin thiocyanate are influenced by its subcellular localization, as it needs to be in proximity to its target ribosomes to exert its antibacterial effects .
准备方法
合成路线和反应条件: 红霉素硫氰酸盐的制备通常包括以下步骤 :
洗涤: 粗红霉素硫氰酸盐产品用纯化水在 40-60°C 下洗涤。
溶解: 将洗涤后的产品溶解在丙酮中,温度为 38-48°C,丙酮的体积是粗产品的 1-4 倍。
pH 调节: 用碱性溶液将 pH 调节至 9.0-10.5。
相分离: 用饱和氯化钠溶液洗涤溶液,并弃去水相。
硫氰酸盐添加: 向丙酮溶液中加入硫氰酸盐,然后进行酸化、结晶、过滤、用纯化水洗涤,最后干燥,得到最终的红霉素硫氰酸盐产品。
工业生产方法: 在工业生产中,红霉素硫氰酸盐是通过使用发酵过程,由链霉菌属中的红霉素链霉菌大量生产的。 发酵液经过处理,提取红霉素,然后通过上述步骤将其转化为红霉素硫氰酸盐 .
化学反应分析
反应类型: 红霉素硫氰酸盐会发生各种化学反应,包括:
取代反应: 通常与硫氰酸根离子反应生成红霉素硫氰酸盐.
常用试剂和条件:
丙酮: 用作溶解步骤中的溶剂.
氯化钠: 用于相分离.
硫氰酸盐: 用于硫氰酸盐添加步骤.
主要产品:
红霉素硫氰酸盐: 红霉素与硫氰酸盐反应形成的主要产物.
相似化合物的比较
红霉素硫氰酸盐属于大环内酯类抗生素,包括以下类似的化合物 :
阿奇霉素: 与红霉素相比,其酸稳定性更高,半衰期更长。
克拉霉素: 具有增强的抗菌活性,药代动力学特性更佳。
罗红霉素: 与红霉素类似,但口服生物利用度更高,胃肠道副作用更少。
独特性: 红霉素硫氰酸盐的独特性在于它作为合成其他大环内酯类抗生素的中间体而被特定使用。 其能够进行各种化学反应的能力使其在制药行业中成为宝贵的化合物 .
属性
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.CHNS/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1-3/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRRTEYLDPNZHR-YZPBMOCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68N2O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858755 | |
| Record name | Erythromycin thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7704-67-8 | |
| Record name | Erythromycin thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7704-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythromycin thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHROMYCIN THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A95YRI88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-Methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-4,14,15-triol](/img/structure/B1221858.png)




